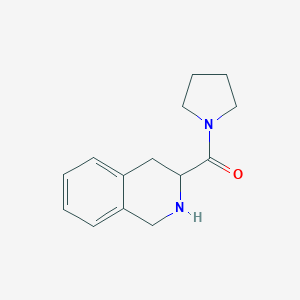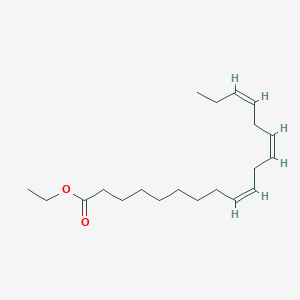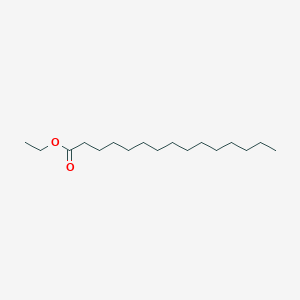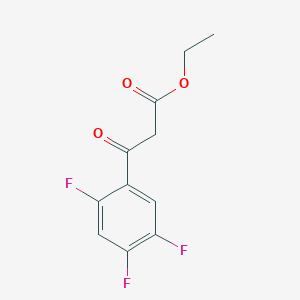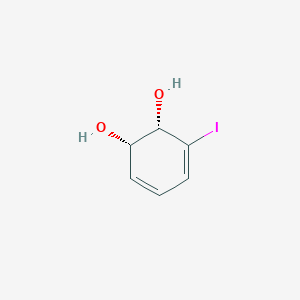![molecular formula C8H12O2 B153965 [(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol CAS No. 129083-14-3](/img/structure/B153965.png)
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol, commonly known as propargyl alcohol, is a chemical compound that has been widely used in various scientific research applications. It is an organic compound that contains an epoxide group and an alkyne group, making it a versatile compound for organic synthesis.
Mécanisme D'action
Propargyl alcohol acts as a substrate for various enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. It undergoes oxidation by these enzymes, leading to the formation of various metabolites, such as propargyl aldehyde, propargyl acetic acid, and propargyl alcohol-derived carboxylic acids. These metabolites have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
Propargyl alcohol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including monoamine oxidase and nitric oxide synthase. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Propargyl alcohol has several advantages for lab experiments, including its versatility as a reactant in organic synthesis, its ability to act as a substrate for various enzymes, and its potential as a precursor for the synthesis of various drugs. However, propargyl alcohol also has some limitations, including its toxicity and its potential to form explosive peroxides upon storage.
Orientations Futures
There are several future directions for the use of propargyl alcohol in scientific research. One potential direction is the development of propargyl alcohol-derived drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another potential direction is the study of the mechanism of action of propargyl alcohol and its metabolites, which may lead to the discovery of new biochemical pathways and therapeutic targets. Finally, the development of new synthesis methods for propargyl alcohol and its derivatives may lead to the discovery of new compounds with novel biological activities.
Méthodes De Synthèse
Propargyl alcohol can be synthesized through various methods, including the reaction between acetylene and formaldehyde, the reaction between propargyl chloride and sodium hydroxide, and the reaction between propargyl bromide and sodium hydroxide. The most commonly used method is the reaction between acetylene and formaldehyde, which yields propargyl alcohol as the main product.
Applications De Recherche Scientifique
Propargyl alcohol has been widely used in scientific research applications, including organic synthesis, biochemical research, and medicinal chemistry. It has been used as a reactant in the synthesis of various organic compounds, such as epoxides, alcohols, and carboxylic acids. In biochemical research, propargyl alcohol has been used to study the mechanism of action of various enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. It has also been used in medicinal chemistry as a precursor for the synthesis of various drugs, such as propargylamines and propargyl ethers.
Propriétés
Numéro CAS |
129083-14-3 |
|---|---|
Nom du produit |
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
[(2S,3S)-3-pent-2-ynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2,5-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
SUNZKKMEXATGNV-YUMQZZPRSA-N |
SMILES isomérique |
CCC#CC[C@H]1[C@@H](O1)CO |
SMILES |
CCC#CCC1C(O1)CO |
SMILES canonique |
CCC#CCC1C(O1)CO |
Synonymes |
Oxiranemethanol, 3-(2-pentynyl)-, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











